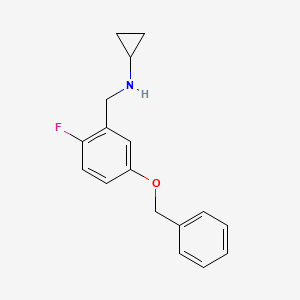
N-(5-(benzyloxy)-2-fluorobenzyl)cyclopropanamine
Description
N-(5-(benzyloxy)-2-fluorobenzyl)cyclopropanamine is a compound of interest in various fields of chemistry and pharmacology. This compound features a cyclopropanamine moiety attached to a benzyl group substituted with a benzyloxy and a fluorine atom. The unique structure of this compound makes it a valuable subject for research in synthetic chemistry and potential therapeutic applications.
Properties
IUPAC Name |
N-[(2-fluoro-5-phenylmethoxyphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO/c18-17-9-8-16(10-14(17)11-19-15-6-7-15)20-12-13-4-2-1-3-5-13/h1-5,8-10,15,19H,6-7,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDUOCSPWBYHBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C=CC(=C2)OCC3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(benzyloxy)-2-fluorobenzyl)cyclopropanamine typically involves multiple steps. One common approach starts with the preparation of the benzyl precursor, which is then subjected to cyclopropanation. The reaction conditions often involve the use of strong bases and specific catalysts to facilitate the formation of the cyclopropane ring. For instance, the benzyl precursor can be synthesized through a Friedel-Crafts acylation followed by reduction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(5-(benzyloxy)-2-fluorobenzyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzylic carbonyl groups to alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions include benzoic acid derivatives, alcohols, and various substituted benzene compounds.
Scientific Research Applications
N-(5-(benzyloxy)-2-fluorobenzyl)cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-(benzyloxy)-2-fluorobenzyl)cyclopropanamine involves its interaction with molecular targets such as LSD1. By inhibiting LSD1, this compound can alter the methylation status of histone proteins, leading to changes in gene expression. This mechanism is particularly relevant in the context of diseases like cancer, where gene expression regulation plays a crucial role .
Comparison with Similar Compounds
Similar Compounds
N-(5-(benzyloxy)-2-fluorobenzyl)cyclopropanamine: shares structural similarities with other cyclopropanamine derivatives and benzyl-substituted compounds.
Pyrazole derivatives: These compounds also exhibit significant biological activities and are used in various therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyloxy and fluorine substituents enhances its potential interactions with biological targets, making it a valuable compound for further research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


